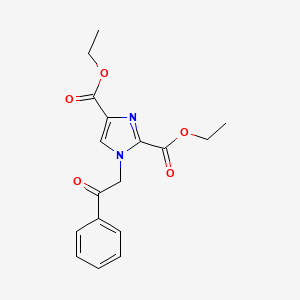

diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate

Description

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with diethyl ester groups and a phenyl group attached to a keto-ethyl side chain

Properties

IUPAC Name |

diethyl 1-phenacylimidazole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-19(15(18-13)17(22)24-4-2)11-14(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNQYKQDVVWSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135831 | |

| Record name | 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-75-5 | |

| Record name | 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Based Imidazole Formation

One common approach involves condensation reactions between α-ketoesters and nitrogen-containing precursors such as ammonium acetate or substituted amines to form the imidazole ring with ester substituents.

Functional Group Transformations on Preformed Imidazoles

Alternatively, preformed imidazole-2,4-dicarboxylates can be alkylated or acylated at the N-1 position with phenacyl derivatives.

Use of α-Haloketones and Imidazole Derivatives

The reaction of α-haloketones (e.g., α-bromoacetophenone) with imidazole derivatives in the presence of bases (e.g., triethylamine) facilitates N-alkylation to yield the target compound.

Detailed Preparation Method (Representative Procedure)

Based on the synthesis reported in recent studies, a representative preparation method is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | α-Bromoacetophenone, ammonium acetate, toluene, reflux | Formation of imidazole ring with phenacyl substituent via condensation |

| 2 | Deprotection (if applicable), trifluoroacetic acid (TFA) | Removal of protecting groups to free amine functionalities |

| 3 | Coupling with diethyl oxalate or esterification | Introduction of diethyl ester groups at C-2 and C-4 positions |

| 4 | Purification by recrystallization or chromatography | Isolation of this compound |

This method benefits from mild reaction conditions and good tolerance to functional groups such as aryl halides and heterocycles.

Reaction Mechanism Insights

The initial condensation step involves nucleophilic attack of ammonium acetate on the α-bromoacetophenone, followed by cyclization to form the imidazole ring.

The phenacyl substituent is introduced concomitantly during ring formation, ensuring regioselective substitution at the N-1 position.

Esterification or transesterification steps install the diethyl ester groups at the 2 and 4 positions, often via reaction with diethyl oxalate or similar reagents.

N-alkylation via α-haloketones and imidazole derivatives proceeds through nucleophilic substitution at the halogenated carbon.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Condensation with Ammonium Acetate | Method 2: N-Alkylation with α-Haloketones |

|---|---|---|

| Starting Materials | α-Bromoacetophenone, ammonium acetate | Imidazole-2,4-dicarboxylate, α-bromoacetophenone |

| Solvent | Toluene | DMF or inert polar solvents |

| Temperature | Reflux (~110°C) | Room temperature to 70°C |

| Reaction Time | Several hours (4-8 h) | 2-6 hours |

| Yield | Moderate to good (50-80%) | Moderate (40-70%) |

| Purification | Recrystallization or chromatography | Chromatography |

| Functional Group Tolerance | High | Moderate |

| Scalability | Good | Good |

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

- Diethyl (2-oxo-2-phenylethyl)phosphonate

- Diethyl 1-phenylethyl phosphonate

- Diethyl (2-oxopropyl)phosphonate

Uniqueness

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.

Biological Activity

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Synthesis

This compound is characterized by an imidazole ring substituted with diethyl ester groups and a phenyl group attached to a keto-ethyl side chain. The compound can be synthesized through multicomponent reactions, notably the tandem Knoevenagel–Michael reaction involving phenylglyoxal hydrate and 1,3-dimethylbarbituric acid.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Properties : Research has demonstrated its effectiveness against various fungi and bacteria. In vitro studies indicate that related imidazole derivatives exhibit activity against dermatophytes and Candida albicans .

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Certain derivatives of imidazole have shown antiproliferative effects in breast cancer cell lines, indicating that this compound may share similar properties due to structural similarities .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate binding and subsequent catalytic activity.

- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound could disrupt normal cell division processes in tumor cells .

Antimicrobial Activity Study

A study on related imidazole compounds revealed their effectiveness against various pathogens. For instance, compounds synthesized from phenylacetonitriles demonstrated significant antifungal activity against dermatophytes and Candida species both in vitro and in vivo .

Anticancer Activity Study

Research evaluating the antiproliferative effects of imidazole derivatives found that certain compounds exhibited IC50 values as low as 52 nM in breast cancer cell lines. These compounds induced apoptosis and inhibited tubulin polymerization—mechanisms that could be relevant for this compound due to structural similarities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diethyl (2-oxo-2-phenylethyl)phosphonate | Structure | Antimicrobial |

| Diethyl 1-phenylethyl phosphonate | Structure | Anticancer |

| Diethyl (2-oxopropyl)phosphonate | Structure | Antifungal |

This compound stands out due to its unique imidazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds.

Q & A

What synthetic methodologies are optimal for preparing diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate, and how can reaction conditions be optimized to minimize impurities?

The synthesis of imidazole derivatives often involves multi-step reactions, including condensation, alkylation, or cyclization. For example, highlights the use of solvents like ethanol or DMF and catalysts such as acetic acid or NaHCO₃ in analogous imidazole syntheses. To minimize impurities, reaction parameters (e.g., temperature, stoichiometry) should be tightly controlled. Post-synthesis purification via column chromatography or recrystallization, followed by characterization using NMR and IR spectroscopy, is critical to confirm purity . Impurity profiling, as seen in for related imidazole compounds, can employ HPLC with UV detection to identify and quantify byproducts.

How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. details the use of SHELX programs (e.g., SHELXL for refinement) to process diffraction data, resolve disorder, and validate bond lengths/angles. For this compound, hydrogen bonding and steric effects (e.g., from the phenyl or oxo groups) may introduce challenges during refinement. ORTEP-3 ( ) can visualize thermal ellipsoids and intermolecular interactions. Researchers should cross-validate crystallographic data with spectroscopic results (e.g., NMR) to address discrepancies .

What advanced spectroscopic techniques are recommended for characterizing the electronic and steric effects of the 2-oxo-2-phenylethyl substituent in this compound?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC, HMBC) are essential. demonstrates HRMS for confirming molecular ions, while NMR can reveal coupling patterns influenced by the imidazole ring’s electron-withdrawing groups. IR spectroscopy can identify carbonyl stretching frequencies (e.g., ester C=O at ~1700 cm), and TD-DFT calculations may correlate UV-Vis absorption bands with electronic transitions .

How can researchers address contradictions in bioactivity data when testing this compound against microbial targets?

Contradictions may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). emphasizes standardized MIC (Minimum Inhibitory Concentration) testing under controlled pH and temperature. Include positive controls (e.g., fluconazole for antifungal assays) and validate results with dose-response curves. Synergistic effects with adjuvants or resistance mechanisms in microbial strains should also be investigated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.